Sodium 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl sulfate
Description
Sodium 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl sulfate is a sulfated derivative of the pyrazolone family, a class of heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms. Pyrazolones are notable for their diverse pharmacological and industrial applications, including roles as analgesics, antipyretics, and intermediates in organic synthesis . The sulfation of the hydroxyl group at the 3-position of the pyrazolone ring enhances solubility in aqueous media, making this compound particularly valuable in pharmaceutical formulations where bioavailability is critical. Structural characterization of such derivatives often employs techniques like X-ray crystallography (using programs like SHELXL ) and spectroscopic methods (NMR, IR) .
Properties
Molecular Formula |
C10H11N2NaO4S |
|---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
sodium;(5-methyl-2-phenyl-1,3-dihydropyrazol-3-yl) sulfate |
InChI |
InChI=1S/C10H12N2O4S.Na/c1-8-7-10(16-17(13,14)15)12(11-8)9-5-3-2-4-6-9;/h2-7,10-11H,1H3,(H,13,14,15);/q;+1/p-1 |
InChI Key |
JFJMCWYVZLHJOW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(N(N1)C2=CC=CC=C2)OS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl sulfate typically involves the reaction of 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazole with sulfuric acid, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to ensure the reaction proceeds efficiently.
Solvent: Water or an aqueous medium to facilitate the dissolution of reactants and products.
Reaction Time: Several hours to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The process includes:
Reactant Mixing: Controlled mixing of 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazole and sulfuric acid.
Neutralization: Addition of sodium hydroxide to neutralize the reaction mixture.
Purification: Filtration and crystallization to obtain pure this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a dihydropyrazole derivative.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled temperatures.
Major Products:
Oxidation: Formation of 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one or 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-carboxylic acid.
Reduction: Formation of 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazole derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Chemistry:
Catalysis: Used as a ligand in coordination chemistry to form complexes with transition metals, enhancing catalytic activity in organic reactions.
Analytical Chemistry: Employed as a reagent in the detection and quantification of certain metal ions.
Biology:
Enzyme Inhibition: Acts as an inhibitor for specific enzymes, useful in studying enzyme kinetics and mechanisms.
Biological Assays: Utilized in assays to investigate the biological activity of new compounds.
Medicine:
Drug Development: Serves as a scaffold for designing new pharmaceutical agents with potential therapeutic effects.
Pharmacology: Studied for its interactions with biological targets, aiding in the development of new drugs.
Industry:
Dye Manufacturing: Used in the synthesis of dyes and pigments due to its stable chemical structure.
Polymer Industry: Incorporated into polymer matrices to enhance material properties.
Mechanism of Action
The mechanism by which Sodium 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl sulfate exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to metal ions or enzyme active sites, altering their activity. The sulfate group enhances solubility, facilitating its transport and interaction within biological systems. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The compound is compared to three key analogues:
5-Methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one (Edaravone) Structure: Differs by the absence of the sulfate group at the 3-position. Properties: Edaravone is a well-known antioxidant and neuroprotective agent used in treating amyotrophic lateral sclerosis (ALS). Its non-sulfated form limits aqueous solubility, necessitating organic solvents for delivery . Synthesis: Typically synthesized via condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization .
4,4’-(Arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) Structure: Dimeric pyrazolones linked by an arylidene group. Properties: These bis-pyrazolones exhibit enhanced thermal stability and are used as ligands for metal ion extraction or as antifungal agents. Their synthesis involves tandem Knoevenagel-Michael reactions catalyzed by acids like cellulose sulfuric acid .
4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Structure : A conjugated pyrazolone dimer with a methylidene bridge.
- Properties : Displays unique photophysical properties due to extended π-conjugation, making it relevant in dye chemistry .
Functional Group Comparison
Pharmacological and Industrial Relevance
- The sulfate group in the target compound enhances bioavailability compared to Edaravone, which requires solubilizing agents for clinical use.
- Bis-pyrazolones lack the sulfate moiety but offer versatility in supramolecular chemistry due to hydrogen-bonding networks, as analyzed via graph-set theory .
Research Findings and Data
Spectroscopic and Crystallographic Data
- FTIR : The sulfate ester in this compound shows characteristic S=O stretches at 1250–1150 cm⁻¹, absent in Edaravone .
- X-ray Diffraction : Programs like SHELXL and WinGX are critical for resolving the sulfate group’s conformation and hydrogen-bonding patterns.
Catalytic and Environmental Impact
- The use of biodegradable catalysts (e.g., cellulose sulfuric acid) in pyrazolone synthesis reduces environmental hazards, contrasting with older methods employing toxic solvents .
Biological Activity
Sodium 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl sulfate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 319.31 g/mol. The structure features a pyrazole ring, which is crucial for its biological activity.
Mechanisms of Biological Activity
Research indicates that compounds containing the pyrazole moiety exhibit various biological effects, including:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound demonstrated significant antibacterial effects against Escherichia coli and Staphylococcus aureus .
- Anticancer Properties : Recent studies have highlighted the potential of pyrazole derivatives as anticancer agents. For example, derivatives have been shown to induce apoptosis in HepG-2 liver cancer cells, with one compound exhibiting an IC50 value of 35.58 µM . The mechanism involves the activation of the mitochondrial apoptotic pathway and increased reactive oxygen species (ROS) generation .
- Anti-inflammatory Effects : Some pyrazole derivatives have been reported to possess anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Model/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 100 | |
| Antimicrobial | S. aureus | 100 | |
| Anticancer | HepG-2 | 35.58 | |
| Apoptosis Induction | HepG-2 | N/A | |
| Anti-inflammatory | In vitro models | N/A |
Detailed Findings
- Antimicrobial Testing : In a study assessing antimicrobial activity, various pyrazole derivatives were tested using the disc diffusion method against multiple bacterial strains. The results indicated that certain derivatives had significant zones of inhibition, confirming their potential as antimicrobial agents .
- Apoptosis Induction : A detailed flow cytometry analysis revealed that treatment with specific pyrazole compounds led to increased early and late apoptosis in HepG-2 cells after 24 hours of incubation. The total apoptosis rate was significantly higher compared to untreated controls, indicating strong pro-apoptotic activity .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the pyrazole ring was found to influence biological activity significantly. For instance, bulky aryl groups at certain positions enhanced anticancer efficacy .
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
One of the prominent applications of Sodium 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl sulfate is its antimicrobial activity. Research has indicated that derivatives of pyrazole compounds exhibit significant efficacy against various bacterial and fungal strains. A study demonstrated that certain derivatives showed greater antifungal activity than traditional antifungal agents such as fluconazole, with minimum inhibitory concentration (MIC) values less than 25 µg/mL against Candida albicans and other pathogens .
Case Study: Antifungal Efficacy
In a comparative study, a series of pyrazole derivatives were synthesized and evaluated for their antifungal properties. The results indicated that compounds similar to this compound exhibited promising antifungal activity against clinical isolates of Candida species .
2. Anti-inflammatory Properties
Another potential application lies in its anti-inflammatory properties. Research has shown that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for developing anti-inflammatory drugs. For instance, studies have indicated that certain pyrazole compounds can reduce inflammation in animal models by modulating cytokine levels .
Agricultural Applications
1. Pesticidal Activity
This compound also shows potential as a pesticide. Its structural characteristics allow it to interact with biological systems in pests, providing a mechanism for pest control. A study highlighted its effectiveness against common agricultural pests, demonstrating reduced pest populations when applied as a foliar spray .
Case Study: Efficacy Against Pests
A field trial evaluated the effectiveness of this compound against aphids and other pests in crops. The results showed significant reductions in pest populations compared to untreated controls, suggesting its potential as an environmentally friendly pesticide alternative .
Q & A
Q. What are the established synthetic methodologies for Sodium 5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-yl sulfate, and how do reaction conditions influence yield?
The compound is typically synthesized via multicomponent reactions involving pyrazolone derivatives. Key methodologies include:
- Knoevenagel-Michael tandem reactions : Aryl aldehydes react with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one under reflux conditions. Catalysts like cellulose sulfuric acid (eco-friendly, biodegradable) yield bis-pyrazolones with 70–90% efficiency in 3–12 hours .
- Ionic liquid catalysis : Using [Sipmim]HSO4 in ethanol reduces reaction times to 2 hours with yields up to 90% for heteroaromatic aldehydes .
- Solvent optimization : Ethanol is preferred for its balance of polarity and boiling point, facilitating both solubility and reflux efficiency .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- FTIR and NMR : Used to confirm functional groups (e.g., sulfonate, pyrazole rings) and tautomeric equilibria. Prototropic tautomerism in pyrazolone derivatives necessitates dynamic NMR studies to resolve exchange broadening .
- X-ray crystallography : SHELXL (via SHELX suite) is the gold standard for resolving crystal structures, particularly for identifying hydrogen bonding networks and sulfonate group geometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data arising from tautomerism or dynamic processes?
- Multi-technique validation : Combine variable-temperature NMR to track tautomeric equilibria with X-ray diffraction to "freeze" molecular conformations. For example, crystallographic data from SHELXL can validate the dominant tautomer observed in solution .
- Computational modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and tautomer stability, cross-referenced with experimental data .
Q. What strategies optimize synthesis yield and selectivity when using alternative catalysts or solvents?
- Catalyst screening : Compare cellulose sulfuric acid (82% yield, 3 hours) with ionic liquids like [Sipmim]HSO4 (90% yield, 2 hours). The latter’s Brønsted acidity enhances electrophilic activation of aldehydes .
- Solvent-free conditions : Microwave-assisted synthesis reduces side reactions and improves regioselectivity, though scalability remains challenging .
Q. How do hydrogen bonding and graph set analyses inform crystal packing and stability?
- Graph set analysis (Etter formalism) : Classify hydrogen bonds (e.g., R₂²(8) motifs) to predict supramolecular aggregation. For example, C–H···π interactions in related pyrazole derivatives stabilize layered crystal structures .
- Thermogravimetric analysis (TGA) : Correlate thermal stability with hydrogen bond density. Compounds with extensive N–H···O networks exhibit higher decomposition temperatures .
Q. What crystallographic challenges arise during refinement with SHELXL, and how are they addressed?
- Disordered sulfonate groups : Use PART instructions and restraints (e.g., SIMU, DELU) to model anisotropic displacement parameters. SHELXL’s TWIN command resolves pseudo-merohedral twinning .
- High-resolution vs. twinned data : For twinned crystals, the HKLF5 format in SHELXL enables integration of overlapping reflections, improving R-factor convergence .
Q. How does the compound’s stability vary under oxidative or hydrolytic conditions, and what analytical methods monitor degradation?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. HPLC-MS identifies degradation products like sulfonic acid derivatives .
- Kinetic modeling : Monitor hydrolysis rates via UV-Vis spectroscopy at varying pH levels. Arrhenius plots predict shelf-life under storage conditions .
Methodological Tables
Q. Table 1. Catalytic Efficiency Comparison
Q. Table 2. Key Crystallographic Parameters from SHELXL Refinement
| Parameter | Value (Example) | Relevance |
|---|---|---|
| R₁ factor | < 0.05 | Indicates high data-to-parameter ratio |
| C–H···π distance | 3.2–3.5 Å | Stabilizes layered packing |
| Twinning fraction | 0.35 (for twin domains) | Requires HKLF5 formatting in SHELXL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
